
(3R)-3-fluoro-3-methylpyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3R)-3-fluoro-3-methylpyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1427380-91-3 . It has a molecular weight of 139.6 . The compound is a solid at room temperature .
Physical And Chemical Properties Analysis
“(3R)-3-fluoro-3-methylpyrrolidine hydrochloride” is a solid at room temperature . It has a molecular weight of 139.6 . The compound should be stored in a refrigerator .科学的研究の応用
Difluoro Complexes of Platinum with Phosphine Ligands
Research has demonstrated the preparation of difluoro complexes of platinum(II) and platinum(IV) using monodentate phosphine ligands. These complexes show exceptional stability and a preference for cis-configuration unless bulky phosphine ligands are employed. Such studies are crucial for understanding the reactivity and stability of organometallic fluorides, which can lead to applications in catalysis and the development of new materials (Yahav, Goldberg, & Vigalok, 2005).
Synthons for Medicinal Chemistry
4-Fluoropyrrolidine derivatives have been identified as useful synthons in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. The research highlights the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, which can be converted into valuable intermediates for medicinal applications. This demonstrates the utility of fluorinated pyrrolidine derivatives in drug development (Singh & Umemoto, 2011).
Fluorinated Heterocycles in Organic Synthesis
The synthesis of highly fluorinated heterocycles, including derivatives of 1-methylpyrrole, has been explored. Such compounds are valuable in the development of materials with unique properties, including pharmaceuticals and agrochemicals. The study discusses various reactions leading to fluorinated pyrrolidines and their potential applications (Coe, Smith, Tatlow, & Wyatt, 1975).
Aminofluorination of Homoallylic Amines
Boron trifluoride etherate has been shown to act as an efficient fluorinating agent in the intramolecular aminofluorination of homoallylic amines, providing a pathway to 3-fluoropyrrolidines. This method highlights the importance of fluorine in synthesizing nitrogen-containing heterocycles, which have applications in pharmaceuticals and agrochemicals (Cui et al., 2014).
Conformationally Constrained Pyrrolidines
The synthesis of conformationally constrained fluoropyrrolidines has been investigated to mimic the gauche- and anti-conformations of 3-fluoropyrrolidines. Such studies are vital for understanding molecular interactions in biological systems and can aid in the design of novel drugs with enhanced efficacy and specificity (Krow et al., 2011).
Environmental Degradation of Fluorinated Compounds
Research on the biodegradation of fluroxypyr, a fluorinated herbicide, highlights the environmental fate of such compounds. This study provides insights into the factors affecting the degradation of fluorinated organic compounds in soil, emphasizing the importance of understanding and mitigating the environmental impacts of synthetic chemicals (Tao & Yang, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapors/spray .
特性
IUPAC Name |
(3R)-3-fluoro-3-methylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c1-5(6)2-3-7-4-5;/h7H,2-4H2,1H3;1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRLKNIQCYFPMH-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCNC1)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

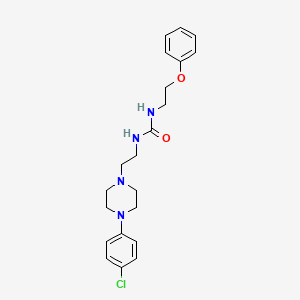
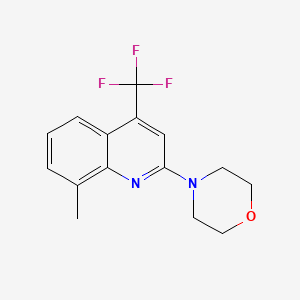
![8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876634.png)
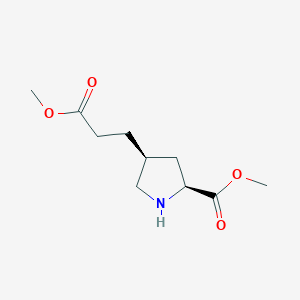
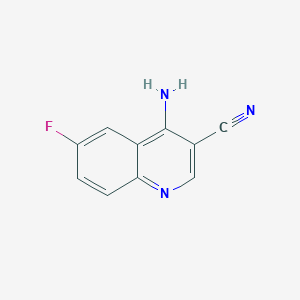
![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/no-structure.png)
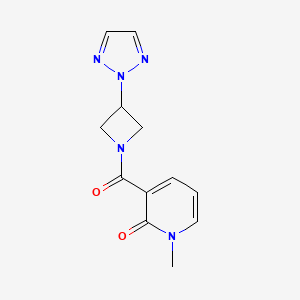


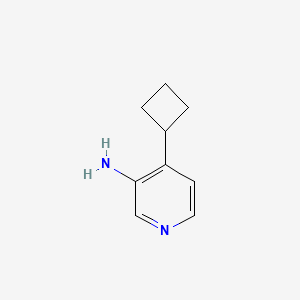
![5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2876649.png)
![3-chloro-2,2-dimethyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)propanamide](/img/structure/B2876651.png)

